hENT4-IN-1

ENT4 Nucleoside Transport Inhibitor Potency

hENT4-IN-1 delivers unambiguous ENT4 inhibition where dipyridamole fails. With 38× greater potency (IC50 74.4 nM vs. 2.8 µM) and 80× selectivity over ENT1/20× over ENT2, it eliminates pan-ENT confounding artifacts. Optimized for ex vivo cardiac perfusion, synaptosomal uptake assays, and tumor ENT4-dependency screening. Achieves robust nanomolar blockade with reduced vehicle interference.

Molecular Formula C26H48N8O2
Molecular Weight 504.72
CAS No. 949467-71-4
Cat. No. B611265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehENT4-IN-1
CAS949467-71-4
SynonymsTCT6000;  TCT 6000;  TC-T6000.
Molecular FormulaC26H48N8O2
Molecular Weight504.72
Structural Identifiers
SMILESCC(C)CN(CC(C)C)C1=NC(=NC2=C1N=C(N=C2N(CC(C)C)CC(C)C)NCCO)NCCO
InChIInChI=1S/C26H48N8O2/c1-17(2)13-33(14-18(3)4)23-21-22(30-25(31-23)27-9-11-35)24(32-26(29-21)28-10-12-36)34(15-19(5)6)16-20(7)8/h17-20,35-36H,9-16H2,1-8H3,(H,27,30,31)(H,28,29,32)
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

hENT4-IN-1 (CAS 949467-71-4): Potent and Selective Human ENT4 Inhibitor for Targeted Nucleoside Transporter Research


hENT4-IN-1 (also designated TC-T 6000, Compound 30) is a pyrimido[5,4-d]pyrimidine derivative that functions as a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4/SLC29A4) [1]. It was identified through structure-activity relationship studies of dipyridamole analogues and exhibits an IC50 of 74.4 nM against hENT4-mediated adenosine transport in stably transfected PK15NTD cells, representing a significant improvement in potency over the parent compound dipyridamole [1]. The compound is also commonly referred to as TC-T 6000 in commercial catalogs, with a molecular formula of C26H48N8O2 and a molecular weight of 504.71 g/mol .

Why Generic ENT Inhibitors Cannot Substitute for hENT4-IN-1: Critical Selectivity and Potency Deficits in Nucleoside Transporter Research


The equilibrative nucleoside transporter (ENT) family comprises four distinct isoforms (ENT1-4) with divergent substrate specificities, tissue distributions, and physiological roles [1]. While classical ENT inhibitors such as dipyridamole, dilazep, and nitrobenzylthioinosine (NBMPR) exhibit broad activity across multiple ENT isoforms, they demonstrate markedly reduced potency and selectivity for ENT4 [1]. Specifically, dipyridamole inhibits hENT4 with an IC50 of 2.8 μM, approximately 38-fold weaker than hENT4-IN-1, and lacks meaningful isoform discrimination [2]. Substituting a non-selective ENT inhibitor in studies focused on ENT4-specific pharmacology introduces confounding effects from concurrent ENT1/ENT2 blockade, which can independently modulate adenosine signaling, nucleoside analog uptake, and cardiovascular function, thereby obscuring ENT4-specific biological conclusions [3]. This selectivity deficit renders hENT4-IN-1 an essential tool for unambiguous investigation of ENT4-mediated transport processes.

hENT4-IN-1 (949467-71-4): Quantitative Evidence for Superior ENT4 Inhibition and Isoform Selectivity


hENT4-IN-1 Demonstrates 38-Fold Higher Potency for hENT4 Inhibition Compared to Dipyridamole

hENT4-IN-1 (Compound 30) exhibited an IC50 of 74.4 nM for inhibiting [3H]adenosine uptake via recombinant hENT4 stably expressed in PK15NTD cells, representing a 38-fold improvement in potency relative to the parent compound dipyridamole, which displayed an IC50 of 2.8 μM under identical assay conditions [1].

ENT4 Nucleoside Transport Inhibitor Potency

hENT4-IN-1 Exhibits 80-Fold Selectivity for hENT4 Over hENT1, Enabling Isoform-Specific Studies

In parallel comparative assays using stably expressed hENT1 and hENT4 cell lines, hENT4-IN-1 demonstrated an 80-fold selectivity window for hENT4 over hENT1 [1]. This contrasts sharply with dipyridamole, which inhibits hENT1 and hENT4 with comparable micromolar potency and does not provide a useful selectivity margin [1].

ENT4 ENT1 Isoform Selectivity

hENT4-IN-1 Demonstrates 20-Fold Selectivity for hENT4 Over hENT2, Surpassing Classical ENT Inhibitors

hENT4-IN-1 showed 20-fold selectivity for hENT4 over hENT2 when tested in parallel against stably transfected cell lines expressing each transporter isoform [1]. In contrast, classical ENT inhibitors such as dipyridamole and NBMPR do not offer meaningful discrimination between ENT2 and ENT4, limiting their utility for dissecting ENT2- versus ENT4-mediated transport processes [2].

ENT4 ENT2 Isoform Selectivity

hENT4-IN-1 (949467-71-4): Optimal Research and Discovery Applications Based on Validated Potency and Selectivity


Selective Pharmacological Dissection of ENT4-Mediated Adenosine Transport in Cardiovascular Research

hENT4-IN-1 is optimally deployed to selectively inhibit hENT4-mediated adenosine transport without confounding inhibition of ENT1 or ENT2 [1]. Given ENT4's expression in cardiac tissue and its activation at acidic pH associated with ischemia, researchers investigating adenosine's cardioprotective signaling can use hENT4-IN-1 to isolate ENT4's specific contribution to extracellular adenosine regulation [1]. The 38-fold potency advantage over dipyridamole (IC50 = 74.4 nM vs. 2.8 μM) permits robust inhibition at nanomolar concentrations, reducing vehicle-related artifacts in ex vivo heart perfusion or isolated cardiomyocyte experiments [2].

Functional Characterization of ENT4 (SLC29A4) as a Polyspecific Organic Cation Transporter in Neuropharmacology

ENT4/PMAT (plasma membrane monoamine transporter) functions as a polyspecific organic cation transporter for monoamine neurotransmitters including dopamine, serotonin, and norepinephrine, as well as the neurotoxin MPP+ [1]. hENT4-IN-1 serves as a critical tool to pharmacologically validate ENT4's role in monoamine clearance without cross-inhibiting other organic cation transporters (OCT1-3) or ENT1/ENT2 [2]. The 80-fold selectivity over ENT1 and 20-fold selectivity over ENT2 ensures that observed effects on neurotransmitter uptake in synaptosomal preparations or primary neuronal cultures can be confidently attributed to ENT4 blockade [2].

Cancer Cell Line Screening to Identify ENT4-Dependent Nucleoside Salvage Vulnerabilities

Certain cancer cells exhibit upregulation of nucleoside transporters to support accelerated nucleotide synthesis for proliferation [1]. hENT4-IN-1 enables researchers to screen tumor cell line panels for ENT4-dependence by comparing proliferation or nucleoside analog uptake in the presence of hENT4-IN-1 versus vehicle or non-selective ENT inhibitors [2]. Because hENT4-IN-1 is highly selective for ENT4, positive hits from such screens directly implicate ENT4 rather than other nucleoside transport pathways, accelerating target validation and reducing false-positive rates from pan-ENT inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for hENT4-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.